2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline
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Overview
Description
2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline is a complex organic compound that features a quinoline core linked to a piperazine ring via a phenylpropyl chain. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline typically involves a multi-step process. One common method includes the Mannich reaction, where a quinoline derivative is reacted with formaldehyde and a piperazine derivative in the presence of an acid catalyst. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring .
Scientific Research Applications
2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and thereby influencing neurological functions. The exact pathways and targets are still under investigation, but it is thought to involve modulation of acetylcholine and serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.
Uniqueness
What sets 2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline apart is its unique combination of a quinoline core with a piperazine ring, which imparts distinct pharmacological properties. This structure allows it to interact with a different set of molecular targets compared to other similar compounds .
Properties
CAS No. |
918481-33-1 |
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Molecular Formula |
C23H27N3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]quinoline |
InChI |
InChI=1S/C23H27N3/c1-2-7-20(8-3-1)9-6-14-25-15-17-26(18-16-25)19-22-13-12-21-10-4-5-11-23(21)24-22/h1-5,7-8,10-13H,6,9,14-19H2 |
InChI Key |
FMNGBCREMLKDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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